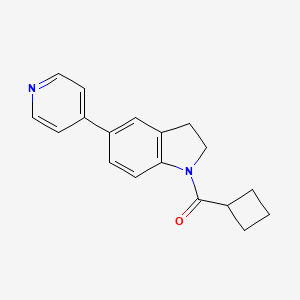

3-((4-chlorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of chromen-2-one, which is a class of organic compounds known as benzopyrans . Chromen-2-one derivatives are often used in medicinal chemistry due to their wide range of biological activities .

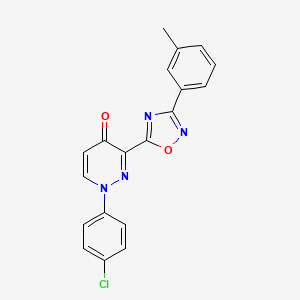

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a chromen-2-one core, with a sulfonyl group attached to the 3-position, a methoxy group at the 8-position, and a 4-chlorophenyl group attached to the sulfonyl group .科学的研究の応用

- Researchers have synthesized derivatives of this compound and evaluated their antiviral potential. Specifically, compounds 7b and 7i demonstrated anti-tobacco mosaic virus (TMV) activity . This finding suggests that these derivatives could be explored further for their antiviral properties.

- Sulfonamide derivatives, including those containing the 1,3,4-thiadiazole moiety, have revolutionized medicine due to their antibiotic properties. While this specific compound hasn’t been widely studied in clinical contexts, its structural features make it interesting for medicinal chemistry research .

- Sulfonamide derivatives have been investigated for potential agricultural use. Although not directly tested for herbicidal properties, compounds with similar structures have shown promise in protecting crops. Researchers could explore the compound’s effects on plant health and pest resistance .

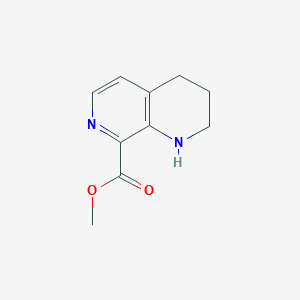

- The synthetic route to this compound involves several steps, starting from 4-chlorobenzoic acid. The intermediate 5- (4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (5) is converted into sulfonyl chloride, which then reacts with amines to yield the title sulfonamides. NMR, IR, and elemental analysis confirm their structures .

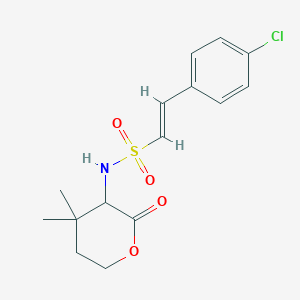

- A novel single crystal of a related compound, (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, has been synthesized and analyzed using X-ray diffraction. The crystal structure reveals hydrogen bonding patterns, which could be relevant for understanding the behavior of similar compounds .

- The compound is commercially available, and chemical suppliers offer it for research purposes. For instance, Benchchem provides qualified products for this compound.

Antiviral Activity

Medicinal Chemistry

Agricultural Applications

Chemical Synthesis

Crystallography

Chemical Catalogs

作用機序

Target of Action

It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Mode of Action

Similar compounds have been found to interact with their targets through various mechanisms, such as electrophilic substitution . This could potentially be a mode of action for this compound as well.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , suggesting that this compound may also affect a variety of biochemical pathways.

Pharmacokinetics

In silico pharmacokinetics analysis of a similar compound predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties could potentially impact the bioavailability of 3-((4-chlorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one.

Result of Action

A similar compound has been reported to protect dopaminergic neurons from h2o2-induced stress by lowering ros levels and boosting the glutathione system . This suggests that 3-((4-chlorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one might have similar effects.

Action Environment

It’s worth noting that environmental factors can significantly influence the action of similar compounds . Therefore, it’s plausible that environmental factors could also influence the action of 3-((4-chlorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one.

特性

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-8-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO5S/c1-21-13-4-2-3-10-9-14(16(18)22-15(10)13)23(19,20)12-7-5-11(17)6-8-12/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREPZYUXWFCKLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-chlorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2619498.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4R,6Ar,6bS,8aS,11R,12S,12aS,14bR)-4-(hydroxymethyl)-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2619500.png)

![2-chloro-N-[4-(4-methoxyphenyl)butan-2-yl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2619501.png)

![2-[(3-Fluorophenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2619502.png)

![4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2619506.png)

![6-(4-hydroxy-3-nitrophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2619513.png)

![N-[(acetylamino)-4-pyridylmethyl]acetamide](/img/structure/B2619515.png)

![2-[(2S,5R)-5-Methyloxan-2-yl]acetic acid](/img/structure/B2619519.png)